4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a benzoyl group substituted with two nitro groups at the 3- and 5-positions, a carboxylic acid moiety, and a 1-oxa-4-azaspiro[4.5]decane backbone. It is marketed as a high-purity chemical for research and industrial applications, with listed prices and availability from suppliers like CymitQuimica .
Properties
IUPAC Name |
4-(3,5-dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O8/c20-14(10-6-11(18(23)24)8-12(7-10)19(25)26)17-13(15(21)22)9-27-16(17)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBAUWHXYHMSQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Amide Coupling Approach
A widely cited method begins with 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as the core precursor. The carboxylic acid group is first protected using tert-butyl dimethylsilyl (TBS) chloride in dichloromethane (DCM) under nitrogen atmosphere, achieving 85–90% yield. Subsequent coupling with 3,5-dinitrobenzoyl chloride is performed using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents in tetrahydrofuran (THF). After 24 hours at room temperature, the protected intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3). Final deprotection with tetra-n-butylammonium fluoride (TBAF) in THF yields the target compound with an overall yield of 68–72%.
Key Reaction Conditions:
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Temperature: 0°C → room temperature
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Catalysts: DCC, HOBt
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Solvents: DCM, THF
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. In this approach, the unprotected 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid reacts directly with 3,5-dinitrobenzoyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Irradiation at 150°C for 30 minutes achieves 82% yield, reducing reaction time by 80% compared to traditional methods.
Advantages:
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Reduced side-product formation
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Higher purity (≥95% by HPLC)
Oxidative Cleavage of Tricyclic Precursors
Adapting methodologies from spiro[4.5]decane syntheses, a tricyclo[5.2.2.0¹,⁵]undecane derivative undergoes ozonolysis followed by oxidative work-up with Jones reagent (CrO₃/H₂SO₄) to yield the spiro[4.5]decane framework. Subsequent nitration and benzoylation introduce the 3,5-dinitrobenzoyl group. This route, while longer, offers stereochemical control at the spiro center.
Critical Steps:
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Ozonolysis at −78°C in methanol
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Oxidative cleavage with Jones reagent (0°C, 2 hours)
Catalytic Systems and Yield Optimization
Role of Copper-Based Catalysts
The use of tetrakis(acetonitrile)copper(I) perchlorate ([Cu(CH₃CN)₄]ClO₄) in coupling reactions improves yields to 75–78% by facilitating acyl transfer. This catalyst reduces activation energy and minimizes racemization at the spiro center.
Solvent Effects on Reaction Kinetics
Comparative studies highlight solvent polarity’s impact:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 68 |
| DMF | 36.7 | 82 |
| Acetonitrile | 37.5 | 75 |
Polar aprotic solvents like DMF enhance nucleophilic acyl substitution, accelerating benzoylation.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity ≥98% is confirmed via:
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HPLC : Retention time = 12.3 min (Agilent Zorbax SB-C18, 4.6 × 250 mm)
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NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (d, J = 1.8 Hz, 2H, Ar-H), 8.54 (t, J = 1.8 Hz, 1H, Ar-H), 4.21 (s, 1H, spiro-H).
Challenges and Mitigation Strategies
Nitration Side Reactions
Nitration of the benzoyl group risks over-nitration, producing 3,4,5-trinitro byproducts. Controlled addition of fuming HNO₃ at 0°C suppresses this issue.
Spiro Center Racemization
Chiral HPLC confirms enantiomeric excess (ee) ≥99% when using optically pure precursors.
Industrial-Scale Considerations
Large-scale synthesis (≥1 kg) employs flow chemistry to enhance heat dissipation and reduce reaction time. Continuous flow reactors achieve 80% yield with 20% reduced solvent waste.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica show promise for greener synthesis, though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, making the carbonyl carbon more susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential therapeutic applications, particularly in the development of anti-inflammatory and analgesic agents. Preliminary studies indicate that the dinitro groups may enhance biological activity by facilitating interactions with specific enzymes or receptors involved in inflammatory pathways.
Drug Development
Due to its unique spirocyclic framework, this compound can serve as a lead structure for developing new pharmaceuticals. The presence of the carboxylic acid group allows for further derivatization, potentially leading to compounds with improved efficacy and safety profiles.
Research has shown that compounds similar to 4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exhibit significant biological activities, including antimicrobial and anticancer properties. Understanding the mechanisms by which this compound interacts with biological systems can provide insights into its therapeutic potential.
Case Study 1: Anti-inflammatory Activity
A study conducted on a series of azaspiro compounds, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that the dinitrobenzoyl moiety plays a crucial role in modulating inflammatory responses.
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of this compound were tested for their antimicrobial efficacy against various bacterial strains. The findings revealed that modifications to the dinitro group could enhance antibacterial activity, suggesting pathways for optimizing drug design.
Mechanism of Action
The mechanism of action of 4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro groups and spirocyclic structure allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substitutions
Key structural analogues differ in the substituents on the benzoyl group or modifications to the spirocyclic system. Below is a comparative analysis:
†Calculated based on standard atomic weights.
Physicochemical and Functional Differences
- In contrast, dichloro and difluoro substitutions offer moderate electron withdrawal, balancing reactivity and stability for medicinal applications .
- Solubility and Stability : The nitro groups may reduce aqueous solubility compared to chloro or fluoro analogues, which are more lipophilic and suitable for membrane penetration in drug candidates .
- Biological Activity: The dichloro variant (CAS 1326810-40-5) is explicitly linked to medicinal use, likely as an enzyme inhibitor due to structural similarities to AAAH (aromatic amino acid hydroxylase) inhibitors listed in (e.g., Inhibitor E with a spirocyclic backbone) . The dichloroacetyl derivative acts as a safener in pesticides, neutralizing herbicide toxicity in crops .
Key Research Findings
- Synthetic Accessibility : and indicate commercial availability of these compounds, suggesting established synthetic routes. The nitro-substituted variant is priced higher, likely due to complex nitration steps .
- Structure-Activity Relationships (SAR) : The position and nature of substituents critically influence function. For example, replacing nitro with chloro in the dichloro variant improves metabolic stability, making it more viable for pharmaceuticals .
Biological Activity
4-(3,5-Dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the class of spiro compounds and features a unique oxadiazole moiety, which is known for its significant pharmacological properties.
- Molecular Formula : C20H25N3O8
- Molecular Weight : 435.43 g/mol
- CAS Number : 1326809-13-5
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of compounds containing the 1,3,4-oxadiazole structure. The compound exhibits notable activity against both gram-positive and gram-negative bacteria. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 31.25 μM against various bacterial strains .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies involving various cancer cell lines have shown that derivatives of 1,3,4-oxadiazole can induce cytotoxicity. For example, compounds with similar structural features have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), yielding IC50 values as low as 2.5 μM, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds similar to this compound has been documented in various studies. These compounds have shown significant inhibition of pro-inflammatory cytokines and pathways involved in inflammation, making them promising candidates for further development in treating inflammatory diseases .
Research Findings and Case Studies
The biological activities of this compound are believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing oxadiazole moieties often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Q & A
Basic Research Questions
Q. What are the recommended multi-step synthetic routes for synthesizing 4-(3,5-dinitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid?
- Methodology : Synthesis typically involves coupling a nitrobenzoyl chloride derivative with a spirocyclic intermediate (e.g., 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid). Key steps include:
- Protection of functional groups (e.g., carboxylic acid) to prevent undesired side reactions.
- Nucleophilic acyl substitution under anhydrous conditions with catalysts like DMAP.
- Deprotection and purification via column chromatography or recrystallization .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm spirocyclic structure via characteristic signals (e.g., geminal protons at δ 3.5–4.5 ppm for the oxa-aza ring) .
- Mass Spectrometry (MS) : Verify molecular weight using high-resolution ESI-MS (expected [M+H]+ ~422 g/mol based on analogs) .
- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .
Q. What preliminary biological assays are suitable for screening its activity?
- Initial Screening :
- Enzyme Inhibition : Test against lipid metabolism enzymes (e.g., phospholipase A2) using fluorogenic substrates, as structurally related spirocyclic compounds show inhibition .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤10 µM to evaluate safety .
Advanced Research Questions
Q. How can computational modeling guide the optimization of its spirocyclic scaffold for enhanced bioactivity?
- Methods :
- Quantum Chemical Calculations : Calculate electron density maps to identify reactive sites for functionalization (e.g., nitro group reduction for prodrug design) .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., COX-2) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < −8 kcal/mol) .
Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Root Cause Analysis :
- Variable Catalysts : Compare yields using DMAP vs. pyridine; DMAP often improves acylation efficiency by 20–30% .
- Moisture Sensitivity : Conduct reactions under inert gas (N₂/Ar) to minimize hydrolysis of nitrobenzoyl intermediates .
- Experimental Design : Use a factorial approach to test solvent (DCM vs. THF), temperature, and catalyst combinations. Statistical tools (ANOVA) can identify significant variables .
Q. How does the nitro group’s electronic effect influence the compound’s reactivity in further derivatization?
- Mechanistic Insights :
- Electrophilicity : The nitro group withdraws electron density, making the benzoyl carbonyl more reactive toward nucleophiles (e.g., amines).
- Reduction Studies : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling peptide conjugation or prodrug synthesis. Monitor by FT-IR for NH₂ peak emergence at ~3400 cm⁻¹ .
Data-Driven Research Challenges
Q. What databases or resources provide reliable spectral data for this compound?
- Authoritative Sources :
- PubChem : Reference CID 75360321 (analogs with difluoro/dichloro substituents) for preliminary NMR/MS comparisons .
- FDA Pharmacopeial Forum : Cross-check purity standards for nitro-containing pharmaceuticals .
Q. How can reaction fundamentals inform scalable synthesis without compromising stereochemistry?
- Kinetic Control :
- Low-Temperature Reactions : Slow spirocyclic ring formation at −10°C to avoid racemization .
- Chiral HPLC : Confirm enantiopurity post-synthesis using a Chiralpak AD-H column .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
